molecular formula C12H21N7O3 B1336825 H-His-Arg-OH CAS No. 77369-21-2

H-His-Arg-OH

Cat. No.: B1336825
CAS No.: 77369-21-2
M. Wt: 311.34 g/mol
InChI Key: NIKBMHGRNAPJFW-IUCAKERBSA-N
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Description

Mechanism of Action

Biochemical Analysis

Biochemical Properties

H-His-Arg-OH participates in several biochemical reactions. Histidine, one of the constituents of this dipeptide, is involved in the regulation of histidine metabolism in diverse taxonomic groups of bacteria . The other constituent, arginine, is recognized by members of the integrin family of cell surface receptors .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The presence of arginine in the dipeptide contributes to the specificity of cell-adhesion interactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The arginine residue in the dipeptide is a key specificity determinant for integrin recognition .

Metabolic Pathways

This compound is involved in several metabolic pathways. Histidine, one of the constituents of this dipeptide, is involved in the biosynthesis of histidine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-His-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of green chemistry principles, such as minimal-protection solid-phase peptide synthesis (MP-SPPS), has been explored to reduce the environmental impact of peptide production .

Chemical Reactions Analysis

Types of Reactions

H-His-Arg-OH can undergo various chemical reactions, including:

    Oxidation: The imidazole ring of histidine can be oxidized under certain conditions.

    Reduction: Reduction reactions can occur at the guanidinium group of arginine.

    Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Reducing agents such as sodium borohydride may be employed.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of oxo-histidine derivatives .

Scientific Research Applications

H-His-Arg-OH has a wide range of applications in scientific research:

Comparison with Similar Compounds

H-His-Arg-OH can be compared with other dipeptides and amino acid derivatives:

    Histidyl-Lysine (H-His-Lys-OH): Similar to this compound but with lysine instead of arginine.

    Arginyl-Histidine (H-Arg-His-OH): The reverse sequence of this compound.

    Histidyl-Glutamine (H-His-Gln-OH): Contains glutamine instead of arginine.

The uniqueness of this compound lies in the specific properties conferred by the combination of histidine and arginine, such as enhanced binding affinity and specificity for certain molecular targets .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N7O3/c13-8(4-7-5-16-6-18-7)10(20)19-9(11(21)22)2-1-3-17-12(14)15/h5-6,8-9H,1-4,13H2,(H,16,18)(H,19,20)(H,21,22)(H4,14,15,17)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKBMHGRNAPJFW-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101314774
Record name L-Histidyl-L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Histidylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028879
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

77369-21-2
Record name L-Histidyl-L-arginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77369-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Histidyl-L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Histidylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028879
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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